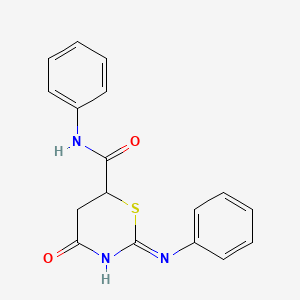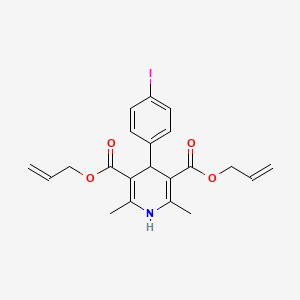![molecular formula C28H25ClN2O3S B11624918 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11624918.png)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound with a molecular formula of C29H28N2O3S and a molecular weight of 484.62 g/mol This compound is known for its unique structural features, which include a carbazole moiety, a hydroxypropyl group, and a benzenesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 9H-carbazole with epichlorohydrin to form a 3-(9H-carbazol-9-yl)-2-hydroxypropyl intermediate. This intermediate is then reacted with 4-chloro-N-(4-methylphenyl)benzenesulfonamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the compound are maintained.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution of the chloro group can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials, particularly in the field of organic electronics.
Wirkmechanismus
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety is known for its ability to participate in π-π interactions, which can influence the compound’s binding to proteins or other biomolecules. The hydroxypropyl group can form hydrogen bonds, further stabilizing these interactions. The sulfonamide group is also known for its ability to interact with various enzymes, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-(2-naphthyl)benzenesulfonamide
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-(4H-2-furanylmethyl)benzenesulfonamide
Uniqueness
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(4-methylphenyl)benzenesulfonamide is unique due to the presence of the chloro group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of a wide range of derivatives.
Eigenschaften
Molekularformel |
C28H25ClN2O3S |
|---|---|
Molekulargewicht |
505.0 g/mol |
IUPAC-Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C28H25ClN2O3S/c1-20-10-14-22(15-11-20)31(35(33,34)24-16-12-21(29)13-17-24)19-23(32)18-30-27-8-4-2-6-25(27)26-7-3-5-9-28(26)30/h2-17,23,32H,18-19H2,1H3 |
InChI-Schlüssel |
LKECHMRCBPQSDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11624837.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11624844.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624850.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624858.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624862.png)

![2-{[(2-fluorophenyl)carbonyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11624879.png)
![(5Z)-2-(4-methylphenyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11624893.png)

![Propan-2-yl 2-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B11624907.png)
![2-(benzylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624917.png)
![ethyl (2E)-2-(3-bromo-5-chloro-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11624923.png)
